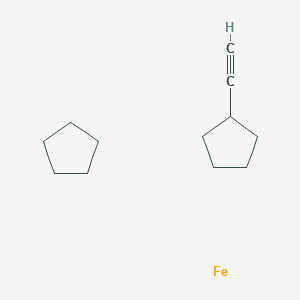

Cyclopentane;ethynylcyclopentane;iron

Description

Properties

IUPAC Name |

cyclopentane;ethynylcyclopentane;iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,7H,3-6H2;1-5H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLDUFCKEYGQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1.C1CCCC1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane can be synthesized through various methods, including the reduction of cyclopentanone with sodium metal in dry tetrahydrofuran (THF) or through the cycloalkylation of 1,3-dichloropropanes . Ethynylcyclopentane can be prepared by the reaction of cyclopentylmagnesium bromide with ethynyl bromide under controlled conditions . Iron complexes with cyclopentane and ethynylcyclopentane can be synthesized through coordination reactions involving iron salts and the respective ligands under inert atmospheres .

Industrial Production Methods

Industrial production of cyclopentane typically involves the catalytic hydrogenation of cyclopentadiene. Ethynylcyclopentane is produced on a smaller scale due to its specialized applications, often through organometallic synthesis routes. Iron complexes are produced through coordination chemistry techniques, often involving the reaction of iron salts with organic ligands in solvents like THF or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane and ethynylcyclopentane undergo various chemical reactions:

Oxidation: Cyclopentane can be oxidized to cyclopentanone using oxidizing agents like potassium permanganate.

Reduction: Ethynylcyclopentane can be reduced to cyclopentane using hydrogenation catalysts like palladium on carbon.

Substitution: Both compounds can undergo substitution reactions, such as halogenation with chlorine or bromine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Halogenation Reagents: Chlorine, bromine.

Major Products

Oxidation: Cyclopentanone from cyclopentane.

Reduction: Cyclopentane from ethynylcyclopentane.

Substitution: Halogenated cyclopentanes and ethynylcyclopentanes.

Scientific Research Applications

Organic Synthesis

Cyclopentane Derivatives in Synthesis:

Cyclopentane and its derivatives, such as ethynylcyclopentane, are valuable building blocks in organic synthesis. They are often used in the preparation of complex molecules due to their unique structural properties. The introduction of ethynyl groups enhances the reactivity of cyclopentane derivatives, allowing for various transformations.

Key Reactions:

- Cycloaddition Reactions: Cyclopentane derivatives can undergo cycloaddition reactions to form larger cyclic structures. For instance, cycloadditions involving alkynes can lead to spirocyclic compounds that exhibit significant biological activity .

- Palladium-Catalyzed Reactions: Ethynylcyclopentane has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex carbon frameworks essential for drug discovery and development .

Catalytic Applications

Iron as a Catalyst:

Iron-based catalysts have gained prominence due to their abundance and low toxicity compared to noble metals. The combination of iron with cyclopentane derivatives has shown promise in various catalytic processes.

Notable Catalytic Processes:

- C-H Activation: Iron complexes can activate C-H bonds in cyclopentane derivatives, enabling functionalization that is crucial for synthesizing pharmaceuticals .

- Radical Reactions: Iron catalysts facilitate radical-mediated transformations, which are vital for constructing complex organic molecules. For example, intermolecular radical addition to alkynes has been explored using iron catalysts to generate diverse products .

Materials Science

Development of New Materials:

The unique properties of cyclopentane derivatives make them suitable for developing advanced materials. Their structural versatility allows incorporation into polymers and nanomaterials.

Applications in Nanotechnology:

- Nanocomposites: Cyclopentane-based compounds can be integrated into nanocomposite materials, enhancing mechanical properties and thermal stability.

- Electrochemical Applications: Iron-containing polymers derived from cyclopentane derivatives have been investigated for use in batteries and fuel cells due to their conductivity and electrochemical stability .

Case Studies

Case Study 1: Antitumor Activity

A study demonstrated that spirocyclic compounds derived from cyclopentane exhibited significant antiproliferative activity against human tumor cell lines. The synthesis involved a gold-catalyzed cycloaddition of ethynylcyclopentane with isatin-derived ketimines . This highlights the potential of cyclopentane derivatives in medicinal chemistry.

Case Study 2: Iron Biomarkers

Research on iron biomarkers has shown that iron plays a critical role in various biological processes, including erythropoiesis (red blood cell production). The incorporation of iron into organic compounds enhances their biological activity, making them useful in developing diagnostic tools for anemia .

Data Tables

| Compound | Application Area | Key Findings |

|---|---|---|

| Cyclopentane | Organic Synthesis | Building block for complex molecules |

| Ethynylcyclopentane | Catalysis | Used in palladium-catalyzed cross-coupling |

| Iron (as catalyst) | C-H Activation | Facilitates functionalization of cyclopentanes |

| Iron-based polymers | Materials Science | Enhances conductivity in electrochemical devices |

Mechanism of Action

The mechanism of action of cyclopentane;ethynylcyclopentane;iron involves coordination chemistry and catalysis. Iron acts as a central metal in coordination complexes, facilitating various chemical reactions through electron transfer and stabilization of reactive intermediates . The ethynyl group in ethynylcyclopentane provides sites for further chemical modification and reactivity, enhancing the compound’s versatility in catalysis and synthesis .

Comparison with Similar Compounds

Cyclopentane

Ethynylcyclopentane

- Structure : Cyclopentane substituted with an ethynyl (–C≡CH) group, introducing sp-hybridized carbon and linear geometry.

- Properties :

- Applications: Potential intermediate in organic synthesis (e.g., pharmaceuticals, polymers). Limited industrial use documented; inferred from substituent effects in related compounds (e.g., cyclopentane rings in benzimidazole inhibitors enhance binding ).

Iron Compounds

- Structure: Includes coordination complexes (e.g., ferrocene) or organometallic species (e.g., cyclopentyl-iron complexes) .

- Properties :

- Magnetic and redox-active due to iron’s d-orbital electrons.

- Stability influenced by ligand field strength and oxidation state (e.g., Fe²⁺ vs. Fe³⁺).

- Applications :

Comparative Analysis

Structural and Electronic Properties

Reactivity

Research Findings

Cyclopentane in Inhibitor Design

Ethynyl Substituent Effects

Iron in Catalysis

- Iron catalysts in cyclopentadiene synthesis (e.g., dicyclopentadiene production) demonstrate high efficiency under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.